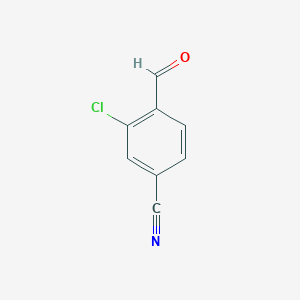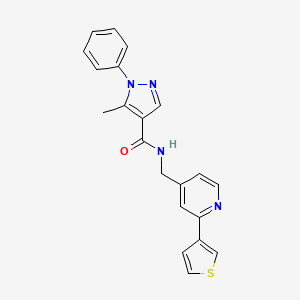
3-Chloro-4-formylbenzonitrile
説明
3-Chloro-4-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzonitrile, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-formylbenzonitrile consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of the compound is 165.579 g/mol .Physical And Chemical Properties Analysis
3-Chloro-4-formylbenzonitrile is a solid at room temperature . It has a molecular weight of 165.58 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Vibrational Analysis and Spectroscopy
Research on similar compounds like 4-chloro-3-nitrobenzonitrile provides insights into the vibrational analysis and spectroscopy of 3-Chloro-4-formylbenzonitrile. The study by Sert, Çırak, & Ucun (2013) utilized experimental and theoretical methods to investigate the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 3-Chloro-4-formylbenzonitrile.
Synthesis of Isoindolinones
Kobayashi et al. (2010) explored a method for synthesizing isoindolinone derivatives using 2-formylbenzonitrile. Their work, "A Convenient Synthesis of 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones by Reaction of 2-Formylbenzonitriles with Dimethyloxosulfonium Methylide", could be relevant for understanding reactions involving 3-Chloro-4-formylbenzonitrile in the synthesis of complex organic compounds.
Photochemistry of Substituted Halogenophenols
The photochemistry of substituted halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, was studied by Bonnichon et al. (1999) in "Photochemistry of substituted 4-halogenophenols: effect of a CN substituent". This research could provide valuable insights into the photochemical behavior of 3-Chloro-4-formylbenzonitrile.
Hydrolysis Reactions
Bowden, Hiscocks, & Reddy (1997) investigated the alkaline hydrolysis of 2-formylbenzonitrile in their study, "Reactions of carbonyl compounds in basic solutions. Part 28.1The alkaline hydrolysis of 2-formylbenzonitrile...". This research is relevant for understanding the hydrolysis mechanisms that may apply to 3-Chloro-4-formylbenzonitrile.
Fluorination Processes
Suzuki & Kimura (1991) explored the synthesis of fluorobenzonitriles, including the preparation of 3,4-difluorobenzonitrile from dichlorobenzonitrile, in their work, "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination". Their findings might provide insights into fluorination reactions involving 3-Chloro-4-formylbenzonitrile.
Spectroscopic Characterization and Molecular Structure
Wazzan, Al-Qurashi, & Faidallah (2016) conducted a detailed study on the molecular structure and spectroscopic characterization of similar compounds, which can be seen in "DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization...". This research could provide a framework for analyzing the structural and spectroscopic properties of 3-Chloro-4-formylbenzonitrile.
Chemical Reactivity and Electronic Effects
Exner & Böhm (2004) investigated the effects of substituents on the basicity of benzonitriles, including insights into the electronic and atomic energies of these compounds, in their paper "Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles". Their findings are relevant for understanding how the chloro and formyl groups in 3-Chloro-4-formylbenzonitrile might influence its reactivity.
Excited State Electron Transfer
The study on excited state electron transfer in dimethylaminobenzonitriles by Warren, Bernstein, & Seeman (1988), titled "Chemical reactions in isolated clusters: Excited state electron transfer in 3‐ and 4‐dimethylaminobenzonitrile", offers insights into the photochemical reactions that could be relevant for 3-Chloro-4-formylbenzonitrile.
Safety and Hazards
The safety data sheet for 3-Chloro-4-formylbenzonitrile indicates that it should be handled with care. Exposure can be harmful, and it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken .
特性
IUPAC Name |
3-chloro-4-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNLUNAHZKZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-formylbenzonitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)




![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)


![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)